molecular formula C22H17NO2S2 B11654602 2-(4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-1H-indene-1,3(2H)-dione

2-(4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B11654602
M. Wt: 391.5 g/mol
InChI Key: SQSNLRLVPGLONS-UHFFFAOYSA-N
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Description

2-{4,4,8-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene}-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound featuring a unique structure that combines elements of quinoline, dithiol, and indene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4,4,8-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 4,4,8-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline with 2,3-dihydro-1H-indene-1,3-dione under specific conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{4,4,8-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene}-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

2-{4,4,8-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene}-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4,4,8-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4,4,8-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene}-2,3-dihydro-1H-indene-1,3-dione is unique due to its combination of quinoline, dithiol, and indene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C22H17NO2S2

Molecular Weight

391.5 g/mol

IUPAC Name

2-(4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)indene-1,3-dione

InChI

InChI=1S/C22H17NO2S2/c1-11-8-9-15-14(10-11)16-20(26-27-21(16)22(2,3)23-15)17-18(24)12-6-4-5-7-13(12)19(17)25/h4-10,23H,1-3H3

InChI Key

SQSNLRLVPGLONS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3=C2C(=C4C(=O)C5=CC=CC=C5C4=O)SS3)(C)C

Origin of Product

United States

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